molecular formula C23H28ClFN2O3S B11349896 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

Cat. No.: B11349896
M. Wt: 467.0 g/mol
InChI Key: UQFZXRXSZOZHLO-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with carboxylic acid derivatives under suitable conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar structural features but different functional groups.

    2-Chloro-6-fluorobenzaldehyde: Another related compound used as an intermediate in organic synthesis.

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H28ClFN2O3S

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H28ClFN2O3S/c1-3-16-7-5-8-17(4-2)22(16)26-23(28)18-11-13-27(14-12-18)31(29,30)15-19-20(24)9-6-10-21(19)25/h5-10,18H,3-4,11-15H2,1-2H3,(H,26,28)

InChI Key

UQFZXRXSZOZHLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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